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molecular formula C11H14ClN3O3 B8348283 2-Nitro-5-piperazinylbenzaldehyde hydrochloride

2-Nitro-5-piperazinylbenzaldehyde hydrochloride

Cat. No. B8348283
M. Wt: 271.70 g/mol
InChI Key: LFORZJWYWBWUOA-UHFFFAOYSA-N
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Patent
US04415572

Procedure details

2-Nitro-5-chlorobenzaldehyde diethyl acetal (138 g) was dissolved in 750 ml of dimethylformamide (DMF) and to the solution was added 250 g of anhydrous piperazine and stirred at 80° C. for 4 hours. After removing excessive piperazine and DMF by evaporation under reduced pressure, and a dilute aqueous sodium hydroxide solution was added to the residue to dissolve. Then, the solution was extracted with methylene chloride. The methylene chloride layer was washed with water and dried over sodium sulfate followed by removal of the solvent by distillation. To the residue was added 850 ml of isopropyl alcohol to dissolve, and to the solution was added 65 ml of concentrated hydrochoric acid and heated under reflux for 1 hour. After cooling, the crystals which precipitated were collected by filtration to give 93 g of 2-nitro-5-piperazinylbenzaldehyde hydrochloride, m.p. 195°-201° C.
Name
2-Nitro-5-chlorobenzaldehyde diethyl acetal
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4]([O:15]CC)[C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[N+:12]([O-:14])=[O:13])C.[NH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>CN(C)C=O>[ClH:11].[N+:12]([C:6]1[CH:7]=[CH:8][C:9]([N:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)=[CH:10][C:5]=1[CH:4]=[O:15])([O-:14])=[O:13] |f:3.4|

Inputs

Step One
Name
2-Nitro-5-chlorobenzaldehyde diethyl acetal
Quantity
138 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])OCC
Name
Quantity
750 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
N1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing excessive piperazine and DMF
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
a dilute aqueous sodium hydroxide solution was added to the residue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
EXTRACTION
Type
EXTRACTION
Details
Then, the solution was extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by removal of the solvent by distillation
ADDITION
Type
ADDITION
Details
To the residue was added 850 ml of isopropyl alcohol
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
ADDITION
Type
ADDITION
Details
to the solution was added 65 ml of concentrated hydrochoric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystals which precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=C(C=O)C=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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